molecular formula C10H9N3 B1288951 [4,4'-Bipyridin]-2-amine CAS No. 52311-42-9

[4,4'-Bipyridin]-2-amine

Cat. No.: B1288951
CAS No.: 52311-42-9
M. Wt: 171.2 g/mol
InChI Key: CJNIYDONPNBZEZ-UHFFFAOYSA-N
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Description

[4,4’-Bipyridin]-2-amine is an organic compound that belongs to the class of bipyridines Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond The presence of an amine group at the 2-position of one of the pyridine rings distinguishes [4,4’-Bipyridin]-2-amine from other bipyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,4’-Bipyridin]-2-amine typically involves the coupling of pyridine derivatives. One common method is the Ullmann coupling reaction, where 2-aminopyridine is coupled with 4-bromopyridine in the presence of a copper catalyst. The reaction conditions often include elevated temperatures and the use of a base such as potassium carbonate to facilitate the coupling process .

Another approach involves the Suzuki coupling reaction, where 2-aminopyridine is coupled with 4-boronic acid pyridine in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yields .

Industrial Production Methods

Industrial production of [4,4’-Bipyridin]-2-amine may involve large-scale coupling reactions using optimized catalysts and reaction conditions to ensure high efficiency and yield. The choice of catalyst and reaction conditions can significantly impact the overall cost and feasibility of industrial production.

Chemical Reactions Analysis

Types of Reactions

[4,4’-Bipyridin]-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of [4,4’-Bipyridin]-2-amine.

    Reduction: Reduced bipyridine derivatives.

    Substitution: Substituted bipyridine derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [4,4’-Bipyridin]-2-amine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, potentially leading to various biological effects. The specific molecular targets and pathways involved depend on the nature of the metal ion and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the amine group at the 2-position in [4,4’-Bipyridin]-2-amine provides unique reactivity and coordination properties, making it a valuable compound for various applications in chemistry, biology, and materials science .

Properties

IUPAC Name

4-pyridin-4-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-10-7-9(3-6-13-10)8-1-4-12-5-2-8/h1-7H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNIYDONPNBZEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619990
Record name [4,4'-Bipyridin]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52311-42-9
Record name [4,4'-Bipyridin]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared by heating 2-chloro-[4,4′]bipyridinyl and NH4OH (30% in H2O) in a bomb at 210° C. for 48 hours: MS (m/z): Calcd. C10H9N3 (M+): 171, found (M+H)+: 172.1
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Synthesis routes and methods II

Procedure details

The mixture of 2-chloro-4,4′-bipyridine (2.40 g, 12.59 mmol) and concentrated ammonium hydroxide (100 mL) in a steel bomb was heated to 180° C. for 36 h. The volatiles were then removed in vacuo to give 2-amino-4,4′-bipyridine as a solid. 1H NMR (CDCl3) δ 8.71 (m, 2H), 8.18 (d, 1H, J=5.3), 7.48 (m, 2H), 6.8 (m, 1H), 6.72 (s, 1H). LRMS m/z (M+H) Calcd: 172.2, found: 172.2.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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